

Introduction: The Strategic Utility of a Polysubstituted Aromatic Building Block

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Compound of Interest

Compound Name: **4-Chloro-2-fluoroiodobenzene**

Cat. No.: **B1635626**

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In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic placement of multiple, electronically distinct functional groups on an aromatic scaffold is a cornerstone of molecular design. **4-Chloro-2-fluoroiodobenzene** emerges as a preeminent example of such a scaffold. This tri-halogenated benzene derivative is not merely an intermediate; it is a versatile platform molecule whose value is derived from the differential reactivity of its iodine, chlorine, and fluorine substituents. The presence of an iodine atom provides a reliable handle for transition-metal-catalyzed cross-coupling reactions, the most facile of the carbon-halogen bonds to activate. Concurrently, the electron-withdrawing nature of the fluorine and chlorine atoms modulates the electronic properties of the ring, rendering it susceptible to nucleophilic aromatic substitution (SNAr) pathways that are otherwise inaccessible. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the core physicochemical properties, synthesis, spectral characteristics, and key reaction manifolds of **4-Chloro-2-fluoroiodobenzene**, thereby enabling its effective deployment in complex synthetic campaigns.

Core Compound Identification and Properties

4-Chloro-2-fluoroiodobenzene is a synthetically useful organic compound, valued as a building block in the creation of more complex molecules.[\[1\]](#)

Chemical Identity

- IUPAC Name: 4-Chloro-2-fluoro-1-iodobenzene[\[2\]](#)

- CAS Number: 6797-79-1[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Formula: C₆H₃ClFI[\[2\]](#)[\[3\]](#)
- Synonyms: 2-Fluoro-4-chloriodobenzene, 4-Chloro-2-fluoro-1-iodobenzene, 2-Iodo-5-chlorofluorobenzene[\[2\]](#)[\[3\]](#)
- InChI Key: RSTFBOIFYXJIMR-UHFFFAOYSA-N[\[2\]](#)[\[3\]](#)[\[4\]](#)

Physicochemical Properties

The physical and chemical data for **4-Chloro-2-fluoriodobenzene** are summarized in the table below. The compound typically presents as a liquid or a low-melting solid, a common characteristic for substituted benzenes of this molecular weight. Its high density is characteristic of iodinated aromatic compounds.

| Property | Value | Source(s) |
|---------------------------------------|---|---|
| Molecular Weight | 256.44 g/mol | [2] [3] |
| Appearance | Clear colourless to light yellow liquid or white/orange powder/lump | [1] [3] |
| Melting Point | 17-19 °C | [3] |
| Boiling Point | 206-217 °C | [2] [3] [4] |
| Density | 1.98 - 2.01 g/mL at 25 °C | [1] [3] [4] |
| Refractive Index (n ²⁰ /D) | 1.606 | [3] [4] |
| Flash Point | >110 °C (>230 °F) | [3] [4] |
| Solubility | Slightly soluble in water | [5] |
| Sensitivity | Light sensitive | [2] [5] |

Spectroscopic Signature Analysis

While a dedicated, peer-reviewed spectral database for **4-Chloro-2-fluoroiodobenzene** is not readily available, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds. This theoretical analysis is crucial for reaction monitoring and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the three protons on the benzene ring. Each signal will exhibit complex splitting patterns (e.g., doublet of doublets) due to coupling with the adjacent ^{19}F nucleus and other protons (^3JHH and ^4JHH). The proton ortho to the iodine atom is expected to be the most downfield, while the proton ortho to the fluorine atom will show a characteristic doublet splitting from the fluorine.
- ^{13}C NMR: The carbon spectrum will display six unique signals for the aromatic carbons. The carbon bearing the iodine atom (C-I) will appear at a relatively high field (approx. 90-100 ppm) due to the heavy atom effect.^[6] The carbon attached to fluorine (C-F) will be significantly downfield (approx. 160-165 ppm) and will appear as a doublet with a large one-bond coupling constant ($^1\text{JCF} \approx 240-250$ Hz). The other carbons will show smaller C-F couplings.
- ^{19}F NMR: This is a powerful tool for fluorinated compounds. The ^{19}F NMR spectrum will exhibit a single signal for the fluorine atom. Its chemical shift is expected in the typical range for aryl fluorides (approx. -100 to -120 ppm relative to CFCl_3).^{[7][8][9]} The signal will be split by the adjacent ortho protons.

Mass Spectrometry (MS)

The mass spectrum will show a distinct molecular ion (M^+) peak at m/z 256. A characteristic ($\text{M}+2$) peak will be observed with approximately one-third the intensity of the M^+ peak, which is the signature isotopic pattern for a single chlorine atom. Key fragmentation pathways would include the loss of an iodine atom ($\text{M} - 127$), and subsequent loss of HCl or HF .

Infrared (IR) Spectroscopy

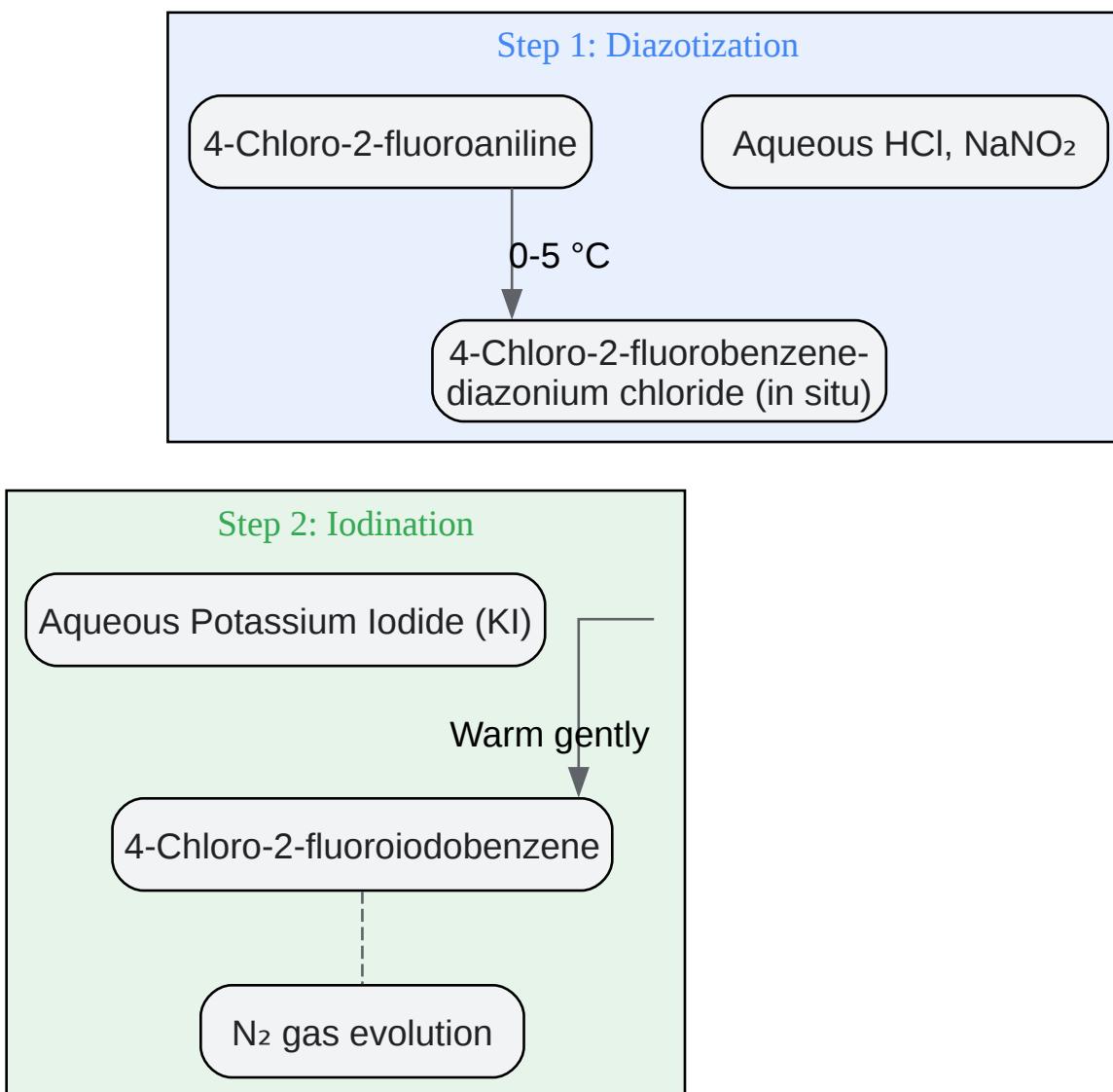
The IR spectrum provides information about the functional groups present.^[10] Key expected absorption bands include:

- $\sim 3100\text{-}3000\text{ cm}^{-1}$: Aromatic C-H stretching.
- $\sim 1600\text{-}1450\text{ cm}^{-1}$: Aromatic C=C ring stretching vibrations.
- $\sim 1250\text{-}1150\text{ cm}^{-1}$: C-F stretching, typically a strong band.
- $\sim 1100\text{-}1000\text{ cm}^{-1}$: C-Cl stretching.
- Below 800 cm^{-1} : C-I stretching.
- $\sim 900\text{-}800\text{ cm}^{-1}$: C-H out-of-plane bending, indicative of the substitution pattern.

Synthesis of 4-Chloro-2-fluoroiodobenzene

The most direct and reliable synthesis of **4-Chloro-2-fluoroiodobenzene** proceeds from the commercially available precursor, 4-chloro-2-fluoroaniline, via a Sandmeyer-type reaction.[\[11\]](#) This classic transformation involves two key stages: the diazotization of the primary aromatic amine, followed by the displacement of the resulting diazonium group with iodide.[\[4\]](#)[\[12\]](#)

Synthetic Workflow Diagram



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Caption: Synthesis of **4-Chloro-2-fluoroiodobenzene** via diazotization and iodination.

Detailed Experimental Protocol: Diazotization and Iodination

Warning: Diazonium salts can be explosive when isolated and dry. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a blast shield.

- Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-chloro-2-fluoroaniline (1.0 eq). Add concentrated hydrochloric acid (approx. 3.0 eq) and water. Cool the resulting slurry to 0-5 °C in an ice-salt bath.
- Diazotization: Prepare a solution of sodium nitrite (NaNO_2) (1.05 eq) in cold water. Add this solution dropwise to the aniline slurry via the dropping funnel, ensuring the internal temperature is maintained below 5 °C. Vigorous stirring is essential. The reaction is complete when a slight excess of nitrous acid is detected (test with starch-iodide paper).
- Iodination: Prepare a separate solution of potassium iodide (KI) (1.2 eq) in water. Slowly add the cold diazonium salt solution from Step 2 to the KI solution with stirring.
- Decomposition: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, then gently warm the mixture (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases and the dark color of iodine may appear.
- Work-up and Purification: Cool the reaction mixture to room temperature. Add a solution of sodium bisulfite or thiosulfate to quench any excess iodine. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Isolation: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure **4-Chloro-2-fluoroiodobenzene**.

Chemical Reactivity and Synthetic Applications

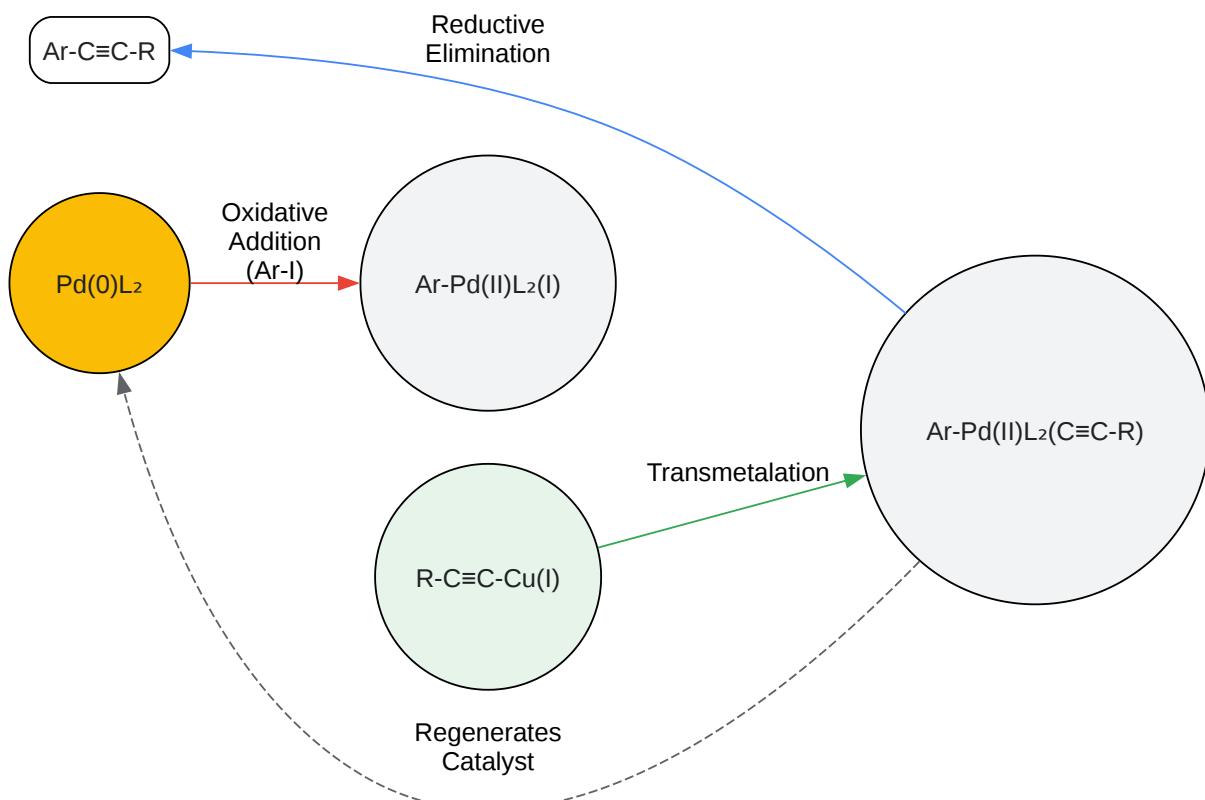
The synthetic utility of **4-Chloro-2-fluoroiodobenzene** is defined by the selective reactivity of its halogen substituents. The C-I bond is the weakest and most polarizable, making it the primary site for palladium-catalyzed cross-coupling reactions. The aromatic ring, activated by the electron-withdrawing halogens, is also a substrate for nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

The iodine atom serves as an excellent leaving group in a variety of palladium-catalyzed reactions to form new carbon-carbon and carbon-nitrogen bonds.

The Sonogashira coupling is a highly efficient method for coupling aryl halides with terminal alkynes, a key transformation in the synthesis of pharmaceuticals and organic materials.[13] [14] The reaction is co-catalyzed by palladium and copper(I) salts.[1]

Catalytic Cycle Diagram:



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Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

Representative Protocol: Sonogashira Coupling

- Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add **4-Chloro-2-fluoroiodobenzene** (1.0 eq), $\text{Pd}(\text{PPh}_3)_4$ (0.03 eq), and CuI (0.05 eq).
- Reagent Addition: Add a suitable solvent (e.g., THF or DMF) and a base, typically an amine like triethylamine or diisopropylamine (2.0-3.0 eq). Finally, add the terminal alkyne (1.1-1.2 eq).
- Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC or GC-MS).
- Work-up: Upon completion, dilute the reaction with an organic solvent and filter through a pad of celite to remove the catalyst. Wash the filtrate with aqueous ammonium chloride, water, and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify the residue by column chromatography on silica gel.

This reaction is a powerful tool for constructing arylamine bonds, which are prevalent in pharmaceuticals.[5][15] It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a strong, non-nucleophilic base and a specialized phosphine ligand.[16][17]

Representative Protocol: Buchwald-Hartwig Amination

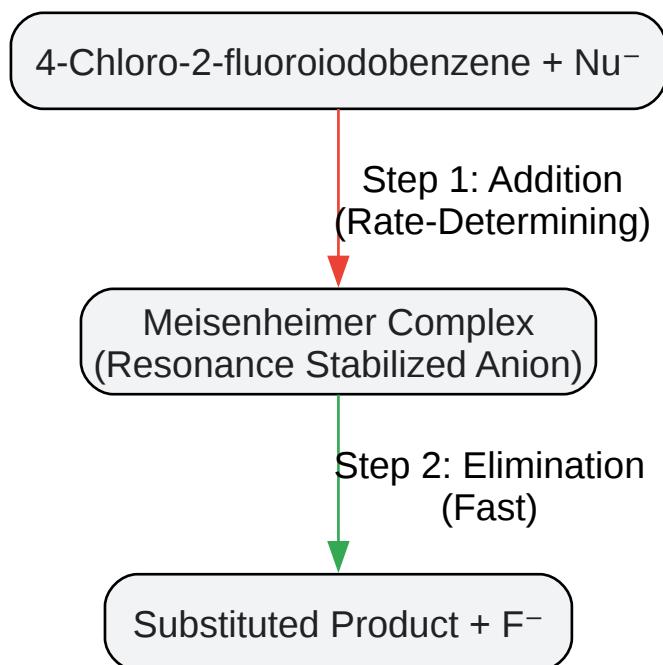
- Setup: In a glovebox or under an inert atmosphere, charge an oven-dried vial with a palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 0.02 eq), a suitable phosphine ligand (e.g., XPhos or SPhos, 0.04 eq), and a base (e.g., NaOt-Bu or Cs_2CO_3 , 1.4 eq).
- Reagent Addition: Add **4-Chloro-2-fluoroiodobenzene** (1.0 eq) and the desired amine (1.2 eq). Add an anhydrous solvent such as toluene or dioxane.
- Reaction: Seal the vial and heat the mixture with stirring (typically 80-110 °C) for the required time (4-24 hours), monitoring by TLC or LC-MS.

- Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through celite. Wash the filtrate with water and brine.
- Purification: Dry the organic phase, concentrate, and purify by flash chromatography to isolate the desired arylamine product.

Nucleophilic Aromatic Substitution (SNAr)

The presence of three electron-withdrawing halogens makes the aromatic ring of **4-Chloro-2-fluorooiodobenzene** electron-deficient and thus susceptible to attack by strong nucleophiles. While all halogens can act as leaving groups, the C-F bond is highly polarized, making the carbon it is attached to (C2) a primary site for nucleophilic attack in the rate-determining step. [18][19] The reaction proceeds via a negatively charged Meisenheimer complex intermediate. [20]

Mechanism Diagram:



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Caption: The two-step Addition-Elimination mechanism of SNAr.

Representative Protocol: SNAr with an Alkoxide

- Setup: To a solution of **4-Chloro-2-fluoroiodobenzene** (1.0 eq) in a polar aprotic solvent like DMSO or DMF, add a strong nucleophile such as sodium methoxide (NaOMe) (1.2 eq).
- Reaction: Heat the reaction mixture (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS. The reaction typically displaces the fluorine atom due to its strong activation of the ortho position.
- Work-up: After completion, cool the reaction and pour it into cold water. Extract the product with an organic solvent like ethyl acetate.
- Purification: Wash the combined organic layers, dry, concentrate, and purify the product by column chromatography.

Safety and Handling

4-Chloro-2-fluoroiodobenzene is an irritant and should be handled with care in a laboratory setting.[3][4]

- Hazard Classifications:
 - Skin Irritation (Category 2)[3][4]
 - Serious Eye Irritation (Category 2A)[3][4]
 - May cause respiratory irritation (STOT SE 3)[4][21]
- Precautionary Measures:
 - Handle only in a well-ventilated area or fume hood.[3][21]
 - Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[3][4]
 - Avoid breathing vapors or mist.[3][21]
 - Wash hands thoroughly after handling.[3][21]
- Storage:

- Store in a cool, dry, and well-ventilated place.[3]
- Keep the container tightly closed.[3]
- Store away from light, as the compound is light-sensitive.[2][5]

Conclusion

4-Chloro-2-fluoroiodobenzene stands as a powerful and versatile building block for advanced chemical synthesis. Its value lies in the predictable and orthogonal reactivity of its three distinct halogen substituents. By understanding its core properties, synthesis, and the specific reaction conditions required to engage the C-I bond in cross-coupling or to leverage the activated ring system in SNAr, researchers can strategically incorporate this scaffold into complex molecular architectures. This guide serves as a foundational resource for harnessing the full synthetic potential of this key intermediate in the pursuit of novel pharmaceuticals, agrochemicals, and advanced materials.

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